Methyl 3alpha,6alpha-dihydroxycholanate

Description

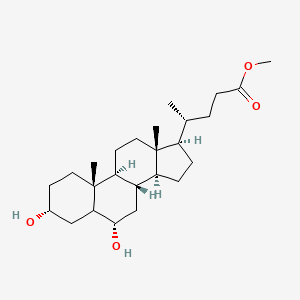

Methyl 3alpha,6alpha-dihydroxycholanate is a bile acid derivative characterized by a cholanate backbone with hydroxyl groups at the 3α and 6α positions and a methyl ester functional group. Bile acids and their derivatives are critical in lipid metabolism, receptor modulation, and membrane permeability. The methyl ester group may influence solubility and bioavailability compared to free acid or salt forms, as seen in related compounds .

Properties

Molecular Formula |

C25H42O4 |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(3R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15-22,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21?,22+,24-,25-/m1/s1 |

InChI Key |

BWDRDVHYVJQWBO-FOVVUBNDSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@H](C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups make it a suitable substrate for various biochemical reactions .

Medicine

In medicine, this compound may have potential therapeutic applications due to its structural similarity to certain natural products. It can be used in drug development and pharmacological studies .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .

Mechanism of Action

The mechanism of action of ®-methyl4-((3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing its activity and specificity .

Comparison with Similar Compounds

Structural Differences :

- Hydroxyl groups at 3α and 7α positions (vs. 3α and 6α in the target compound).

- Additional 12-oxo (keto) group.

- Sodium salt form (vs. methyl ester).

Methyl 3-alpha-Acetoxy-6-ethyl-7-keto-5-beta-cholanate

Structural Differences :

- 3α-acetoxy group (esterified acetyl) instead of 3α-hydroxyl.

- 6-ethyl substituent (vs. 6α-hydroxyl in the target compound).

- 7-keto group.

3alpha,6alpha,7alpha-Trihydroxy-5beta-cholansaeure

Structural Differences :

- Additional 7α-hydroxyl group.

- Free acid form (vs. methyl ester).

Key Research Findings and Implications

Positional Effects of Hydroxyl Groups : The 3α,6α-dihydroxy configuration in the target compound may offer intermediate polarity compared to 3α,7α-dihydroxy (more polar) or 3α-acetoxy (less polar) analogs. This balance could optimize interactions with biological membranes or transporters .

Esterification vs. Salt Forms : The methyl ester in Methyl 3alpha,6alpha-dihydroxycholanate may reduce aqueous solubility but enhance lipid bilayer penetration compared to sodium salts or free acids, as observed in BBB studies .

Substituent Bulk and Activity : Bulky groups like 6-ethyl or 7-keto may sterically hinder interactions critical for biological activity, whereas hydroxyl groups facilitate hydrogen bonding and receptor engagement .

Biological Activity

Methyl 3alpha,6alpha-dihydroxycholanate, a bile acid derivative, has garnered attention in recent years for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is a bile acid derivative characterized by the following chemical structure:

- Molecular Formula : C₂₅H₄₂O₄

- Molecular Weight : 406.611 g/mol

The compound's structure allows it to exhibit surfactant properties, influencing lipid metabolism and absorption in biological systems.

This compound acts primarily through its role as an emulsifier. Its mechanism involves:

- Interaction with Lipids : The compound facilitates the emulsification of lipids, enhancing their absorption in the gastrointestinal tract.

- Modulation of Cholesterol Metabolism : It influences cholesterol homeostasis by promoting the conversion of cholesterol into bile acids, thereby reducing serum cholesterol levels.

1. Cholesterol-Lowering Effects

Research indicates that this compound can effectively lower cholesterol levels. A study demonstrated that administration of this compound in animal models resulted in a significant reduction in plasma cholesterol concentrations due to enhanced bile acid synthesis and excretion .

2. Anti-Atherosclerotic Properties

The compound has shown promise in preventing atherosclerosis by:

- Reducing Plaque Formation : By promoting lipid emulsification and clearance from the bloodstream, it may reduce the formation of arterial plaques.

- Modulating Inflammatory Responses : this compound has been observed to inhibit macrophage foam cell formation, a key process in atherosclerosis development .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cholesterol-Lowering | Significant reduction in plasma levels | |

| Anti-Atherosclerotic | Reduced plaque formation | |

| Modulation of Inflammation | Inhibition of foam cell formation |

Case Study 1: Cholesterol Management

A clinical trial investigated the effects of this compound on patients with hyperlipidemia. Participants receiving the compound showed a marked decrease in LDL cholesterol levels compared to the control group. The study concluded that this bile acid derivative could be an effective adjunct therapy for managing high cholesterol .

Case Study 2: Atherosclerosis Prevention

In another study focusing on cardiovascular health, researchers administered this compound to subjects at risk for atherosclerosis. Results indicated a significant reduction in arterial plaque buildup over six months of treatment. This suggests potential for use in preventive cardiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.